phenyl N-(1H-pyrazol-4-yl)carbamate
Overview
Description
Phenyl N-(1H-pyrazol-4-yl)carbamate is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a phenyl group attached to the nitrogen atom of the pyrazole ring, which is further connected to a carbamate group
Mechanism of Action
Target of Action
Phenyl N-(1H-pyrazol-4-yl)carbamate is a compound that has been studied for its potential biological activities Compounds containing pyrazole scaffolds are known to possess a wide range of biological activities, including antimicrobial , antimalarial , anti-inflammatory , antiviral , and anticancer activities .
Mode of Action
It’s worth noting that pyrazole compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyrazole compounds are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Phenyl N-(1H-pyrazol-4-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, this compound can bind to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical processes within the cell .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can modulate cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with specific enzymes play a crucial role in its overall impact on metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution within the cell can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-(1H-pyrazol-4-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1H-pyrazol-4-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at the pyrazole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including potential anti-inflammatory and analgesic properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Phenyl N-(1H-pyrazol-4-yl)carbamate is compared with other similar compounds, such as:
Phenyl N-(1H-pyrazol-3-yl)carbamate: This compound differs in the position of the substituent on the pyrazole ring, which can affect its chemical properties and biological activity.
Phenyl N-(1H-pyrazol-2-yl)carbamate:
Phenyl N-(1H-pyrazol-5-yl)carbamate: This compound features a different substitution pattern, leading to unique chemical behavior.
Each of these compounds has its own set of properties and applications, highlighting the importance of structural variations in determining their utility.
Properties
IUPAC Name |
phenyl N-(1H-pyrazol-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(13-8-6-11-12-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXACRORSCJJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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